Pentanedinitrile, 3-(phenylmethoxy)-
Description
Pentanedinitrile, 3-(phenylmethoxy)- is an aliphatic nitrile compound with a five-carbon backbone containing two nitrile groups (-C≡N) and a phenylmethoxy (benzyloxy) substituent at the third carbon. Its IUPAC name indicates the following structural features:
- Pentanedinitrile core: Two nitrile groups positioned along a pentane chain.
- Substituent: A phenylmethoxy (-O-CH₂C₆H₅) group at the third carbon.
The compound’s bifunctional nitrile groups may enable applications in polymer chemistry or as intermediates in pharmaceuticals .
Properties
CAS No. |
138145-57-0 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-phenylmethoxypentanedinitrile |
InChI |
InChI=1S/C12H12N2O/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12H,6-7,10H2 |
InChI Key |
SRMNKARFDXCIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Benzyloxy)pentane-1,5-diol
The hypothetical diol precursor could theoretically arise from selective benzylation of a triol (e.g., 1,3,5-pentanetriol). However, such triols are uncommon, necessitating alternative strategies. A more feasible approach involves:
Halogenation and Cyanide Substitution
1,5-Diols are converted to dihalides (e.g., using PBr₃ or SOCl₂), followed by nucleophilic displacement with cyanide ions (KCN/NaCN). For example:
$$
\text{1,5-Dibromo-3-(benzyloxy)pentane} + 2 \text{ KCN} \rightarrow \text{3-(Benzyloxy)pentanedinitrile} + 2 \text{ KBr}
$$
Challenges :
- Selective protection of the central hydroxyl group in polyols is non-trivial.
- Competing elimination reactions during halogenation may reduce yields.
Cyanoethylation of α,β-Unsaturated Nitriles
Cross-coupling strategies, as demonstrated in the selective coupling of aldehydes with α,β-unsaturated nitriles, offer a modular approach.
Aldehyde-Nitrile Coupling
Using 3-(benzyloxy)propanal and acrylonitrile under palladium catalysis:
- Coupling Reaction :
$$
\text{3-(Benzyloxy)propanal} + \text{Acrylonitrile} \xrightarrow{\text{Pd catalyst}} \text{3-(Benzyloxy)-2-methyl-3-oxopropanenitrile}
$$ - Ketone Reduction : Sodium borohydride reduces the ketone to an alcohol.
- Tosylation and Cyanide Displacement : The alcohol is converted to a tosylate, then substituted with cyanide to yield the dinitrile.
Advantages :
- Modular introduction of the benzyloxy group early in the synthesis.
- High functional group tolerance in Pd-catalyzed couplings.
Limitations :
- Branching introduced during coupling (e.g., 2-methyl group) deviates from the linear target.
Reduction and Protection of Diketone Dinitriles
Inspired by enzymatic reductions of ketonitriles, this route focuses on reducing a diketone dinitrile precursor.
Synthesis of 3-Ketopentanedinitrile
- Claisen Condensation : Ethyl cyanoacetate undergoes base-catalyzed condensation to form a β-diketone dinitrile:
$$
2 \text{ NC-CH}2\text{-COOEt} \xrightarrow{\text{Base}} \text{NC-CH}2\text{-CO-CH}_2\text{-CN} + 2 \text{ EtOH}
$$ - Decarboxylation : Thermal or acidic decarboxylation yields 3-ketopentanedinitrile.
Enzymatic Reduction and Benzylation
- Enzymatic Reduction : Ketoreductases (e.g., from Candida spp.) asymmetrically reduce the ketone to 3-hydroxypentanedinitrile.
- Benzyl Protection : The alcohol is benzylated using benzyl bromide and NaH:
$$
\text{3-Hydroxypentanedinitrile} + \text{BnBr} \xrightarrow{\text{NaH}} \text{3-(Benzyloxy)pentanedinitrile} + \text{HBr}
$$
Yield Considerations :
- Enzymatic reductions often achieve >90% enantiomeric excess, but diketone dinitriles may require tailored enzyme engineering.
Radical Cyanation Strategies
Emerging methods in photoredox catalysis enable direct C–H cyanation, potentially bypassing multi-step sequences.
Photochemical Cyanation of Ethers
A hypothetical pathway involves:
- Selective C–H Activation : Visible-light-mediated activation of the central C–H bond in 3-(benzyloxy)pentane.
- Cyanide Insertion : Reaction with a cyanide source (e.g., TMSCN) forms the dinitrile.
Feasibility :
- Limited precedents exist for dual C–H cyanations on aliphatic ethers.
- Competing side reactions (e.g., over-oxidation) may dominate.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic Substitution | Diol → Dihalide → Dinitrile | Straightforward if diol is accessible | Selective diol protection unlikely |
| Cyanoethylation | Pd-catalyzed coupling → Reduction | Modular benzyloxy introduction | Branched byproducts |
| Diketone Reduction | Claisen condensation → Enzymatic reduction | High enantioselectivity | Diketone synthesis requires optimization |
| Radical Cyanation | C–H activation → Cyanide insertion | Step economy | Unproven for aliphatic ethers |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines.
Substitution: Nitriles can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
Chemistry: Pentanedinitrile, 3-(phenylmethoxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound may be explored for its potential biological activity, including its use as a building block for pharmaceuticals.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanedinitrile, 3-(phenylmethoxy)- depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the cyano groups. The phenylmethoxy group can influence the reactivity and stability of the compound, making it suitable for various synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The following compounds share structural or functional similarities with pentanedinitrile, 3-(phenylmethoxy)- :
Key Differences :
Pentanenitrile, 5-(acetyloxy)- (C₇H₁₁NO₂): Contains a single nitrile group and an acetyloxy substituent. The acetyloxy group increases polarity and susceptibility to hydrolysis compared to the phenylmethoxy group in the target compound .
Benzonitrile, 3-methoxy-4-nitro- (C₈H₆N₂O₃):
- Aromatic nitrile with electron-withdrawing nitro and electron-donating methoxy groups.
- The nitro group enhances electrophilic substitution reactivity, whereas aliphatic nitriles (like pentanedinitrile) are more prone to nucleophilic attacks .
4-Pentenenitrile, 3-hydroxy-3-methyl- (C₆H₉NO): Features a conjugated double bond and hydroxyl group, enabling hydrogen bonding and increased solubility in polar solvents. The unsaturated structure may participate in Diels-Alder reactions, unlike saturated aliphatic nitriles .
Morpholine, 4-[3-(phenylmethoxy)phenyl]- (C₁₇H₁₉NO₂): Lacks nitrile functionality but shares the phenylmethoxy substituent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Pentanedinitrile, 3-(phenylmethoxy)-, and how can reaction conditions be optimized?
- Methodological Answer: Begin with nitrile alkylation or alkoxylation protocols using precursors like phenoxypropionic acid derivatives (e.g., 3-phenoxypropionic acid in ). Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield. Use fractional factorial design (FFD) to test variables like catalyst loading (e.g., K₂CO₃) and reaction time, reducing experimental runs while capturing interactions between parameters . Monitor progress via TLC or in-situ FTIR for nitrile group formation (C≡N stretch ~2240 cm⁻¹) .
Q. How can researchers characterize the structural integrity of Pentanedinitrile, 3-(phenylmethoxy)- post-synthesis?
- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to confirm the phenylmethoxy moiety (δ 3.8–4.2 ppm for OCH₂Ph) and nitrile groups (no proton signal). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion ([M+H]⁺) accuracy <2 ppm. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to resolve coupling between the nitrile carbons and adjacent protons .
Q. What safety protocols are critical when handling Pentanedinitrile, 3-(phenylmethoxy)- in laboratory settings?
- Methodological Answer: Use fume hoods and nitrile gloves to avoid dermal exposure, as nitriles can hydrolyze to toxic cyanides. In case of spills, neutralize with 10% NaOH solution before disposal. Store under inert gas (N₂/Ar) to prevent oxidation. Reference Safety Data Sheets (SDS) for emergency measures, including eye irrigation (15+ minutes with saline) and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for Pentanedinitrile, 3-(phenylmethoxy)- be resolved?
- Methodological Answer: Contradictions often arise from isomerization or solvent effects. For example, if NMR signals for the phenylmethoxy group split unexpectedly, conduct variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., rotamers). Compare with computational models (DFT at B3LYP/6-31G* level) to predict chemical shifts and verify experimental assignments . Use isotopic labeling (e.g., ¹⁵N-KSCN in synthesis) to trace nitrile reactivity .
Q. What experimental design strategies are effective for studying the compound’s stability under varying pH and temperature?
- Methodological Answer: Employ a central composite design (CCD) to model stability across pH (2–12) and temperature (25–100°C). Prepare buffered solutions (e.g., phosphate/citrate) and analyze degradation via HPLC-UV at λ=210 nm (nitrile absorption). Apply Arrhenius kinetics to extrapolate shelf-life, and use LC-MS to identify degradation byproducts (e.g., hydrolysis to carboxylic acids) .
Q. How can reactor design influence the scalability of Pentanedinitrile, 3-(phenylmethoxy)- synthesis?
- Methodological Answer: Transition from batch to flow reactors for improved heat/mass transfer. Use computational fluid dynamics (CFD) to simulate mixing efficiency and avoid hot spots. For exothermic nitrile formation, implement microreactors with Pd-based catalysts to enhance selectivity. Reference CRDC subclass RDF2050112 for reaction fundamentals and reactor design principles .
Q. What advanced techniques validate the compound’s potential as a ligand or intermediate in coordination chemistry?
- Methodological Answer: Perform titration calorimetry (ITC) to measure binding constants with transition metals (e.g., Cu²⁺, Fe³⁺). Analyze coordination geometry via X-ray crystallography or EXAFS. For catalytic applications, test turnover frequency (TOF) in model reactions (e.g., Suzuki coupling) and compare with DFT-predicted transition states .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with NIST Chemistry WebBook spectral libraries and replicate studies under controlled conditions to isolate variables .
- Theoretical Integration : Align mechanistic hypotheses with ontological frameworks (e.g., electron-withdrawing effects of nitriles) to guide experimental redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
